molecular formula C21H21N3O3S2 B2781655 N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide CAS No. 866009-71-4

N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B2781655
CAS No.: 866009-71-4
M. Wt: 427.54
InChI Key: PPZQQLQGPNBTCB-UHFFFAOYSA-N
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Description

N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide is a structurally complex hydrazine-linked bis-thiophene derivative. Its core features include a tert-butyl group, a phenyl ring substituted with a hydrazine-carbonyl moiety, and two thiophene carboxamide groups.

Properties

IUPAC Name

N-[2-[tert-butyl-(thiophene-2-carbonylamino)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-21(2,3)24(23-19(26)17-11-7-13-29-17)20(27)14-8-4-5-9-15(14)22-18(25)16-10-6-12-28-16/h4-13H,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZQQLQGPNBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiophene rings : Contributing to its aromatic properties and biological activity.
  • Hydrazine and carboxamide functionalities : Enhancing hydrogen bonding capabilities and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the target compound. Key findings include:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including Hep3B (hepatocellular carcinoma), HeLa (cervical adenocarcinoma), and MCF-7 (breast carcinoma). The results indicated significant antiproliferative activity with IC50 values comparable to established anticancer agents like Combretastatin A-4 (CA-4) .
  • Mechanism of Action : The compound appears to disrupt microtubule dynamics, akin to CA-4, by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Effect
Hep3B5.46Significant antiproliferative activity
HeLa12.58Moderate antiproliferative activity
MCF-715.00Moderate antiproliferative activity

These results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. The docking simulations revealed strong interactions with tubulin, supporting the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Key Features
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitro Exhibits antibacterial activity; dihedral angle between rings: 13.53–8.50°
N-(4-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}phenyl)butanamide None (butanamide tail) Increased hydrophobicity; potential for altered pharmacokinetics
N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide 2,4-Difluoro Higher electronegativity; improved larvicidal activity (IC₅₀ ~10 μM)

Hydrazine Linker Modifications

The hydrazine linker in the target compound is substituted with a 2-thienylcarbonyl group. In contrast:

  • 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one : Replaces thiophene with benzimidazole, altering electronic properties and biological target specificity.

The dual thiophene carboxamide groups in the target compound may enhance intermolecular interactions, such as C–H···S and C–H···O bonds, as observed in crystal structures of related thiophene amides .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Target Compound : Predicted high melting point (>300°C) due to rigid hydrazine-thiophene backbone (similar to N-(2-nitrophenyl)thiophene-2-carboxamide, m.p. 397 K) .
  • Fluorinated Analogs (e.g., I7, I8) : Lower melting points (180–220°C) due to reduced symmetry and increased solubility in polar solvents.

Spectroscopic Data

  • IR Spectroscopy : Thiophene C=S stretches (~680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) align with those of N-(2-nitrophenyl)thiophene-2-carboxamide .
  • ¹H NMR: Distinct tert-butyl singlet (~1.3 ppm) and thiophene proton signals (~7.0–7.5 ppm) differentiate it from non-tert-butyl analogs .

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsSolventTimeYieldReference
Hydrazine formation2-Thiophenecarbonyl chloride, HClEthanol24 h65–75%
Amide couplingEDC, HOBt, DIPEADCM12 h50–60%
PurificationEthyl acetate/hexane (3:7)85% purity

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.5 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 457.12) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydrazine groups) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at 1650–1700 cm1^{-1}) and N-H bonds (3300–3500 cm1^{-1}) .

Basic: How is the compound’s biological activity assessed in preclinical research?

Methodological Answer:

  • IC50 Determination : Perform dose-response assays (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin-based viability assays .
  • Enzyme Inhibition : Test activity against kinases or proteases via fluorescence polarization assays (e.g., ATP-binding competition) .
  • Antimicrobial Screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Table 2: Example Biological Data from Analogous Compounds

CompoundIC50 (µM)TargetAssay TypeReference
Thiophene-carboxamide analog2.5 ± 0.3EGFR kinaseFluorescence polarization
Hydrazine derivative12.7S. aureusMicrodilution

Advanced: How can researchers optimize synthesis protocols to address low yields or impurities?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
  • Reaction Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Advanced: How to resolve contradictory bioactivity data across different assays or models?

Methodological Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural-Activity Analysis : Compare IC50 values of analogs to identify critical functional groups (e.g., tert-butyl for lipophilicity) .
  • Model Selection : Use isogenic cell lines or knockout models to isolate target-specific effects .

Advanced: What strategies are effective for designing derivatives with enhanced activity or selectivity?

Methodological Answer:

  • SAR Studies : Modify the thiophene ring (e.g., halogenation at C5) or hydrazine linker (e.g., alkyl vs. aryl substituents) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

Advanced: How to analyze and address stability or solubility issues in biological assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO/PBS mixtures or use cyclodextrin-based solubilizers .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
  • Lyophilization : Prepare stable lyophilized formulations using trehalose or mannitol as cryoprotectants .

Advanced: What methodologies are recommended for mechanistic studies (e.g., target engagement)?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR-Cas9 Knockout : Validate target necessity using gene-edited cell lines .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) in real-time .

Advanced: How to address contradictory crystallographic or spectroscopic data?

Methodological Answer:

  • Data Reconciliation : Compare X-ray structures with DFT-optimized geometries (e.g., using Gaussian 16) .
  • Dynamic NMR : Resolve conformational flexibility by variable-temperature 1^1H NMR .
  • Multi-technique Validation : Correlate IR, Raman, and XPS data to confirm functional group assignments .

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